2-(Aminomethyl)-3,4-dichloroaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Aminomethyl)-3,4-dichloroaniline can be complex, involving multiple steps and various reagents. For instance, the first paper discusses the reaction of N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile with amines to yield oxazole derivatives and N-acylcarboxamides . Although this does not directly describe the synthesis of 2-(Aminomethyl)-3,4-dichloroaniline, it provides a potential pathway for synthesizing related compounds through the reaction of dichloroacrylonitrile derivatives with amines.
Molecular Structure Analysis
The molecular structure of related compounds, such as those formed from the reaction of dichloroacrylonitrile derivatives, can include various heterocyclic systems like oxazoles and imidazolidines . These structures are formed through cyclization reactions, which are common in the synthesis of complex organic molecules. The presence of chlorine atoms and additional functional groups can significantly affect the reactivity and properties of these molecules.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-(Aminomethyl)-3,4-dichloroaniline can be diverse. For example, the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides leads to the formation of amides . This indicates that the amino group in such compounds is reactive and can undergo acylation. Heating these amides can result in intramolecular alkylation, leading to the formation of polycondensed heterocycles . These reactions highlight the potential reactivity of the amino group in 2-(Aminomethyl)-3,4-dichloroaniline.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(Aminomethyl)-3,4-dichloroaniline are not directly reported in the provided papers, we can infer that the presence of chlorine atoms and amino groups would influence its properties. Chlorine substituents can increase the density and boiling point of the compound, while amino groups can engage in hydrogen bonding, affecting solubility and melting point. The reactivity of the compound would also be influenced by these functional groups, as seen in the chemical reactions of related compounds .
Scientific Research Applications
Environmental Toxicity and Degradation
2-(Aminomethyl)-3,4-dichloroaniline and its analogs, such as 3,4-dichloroaniline (DCA), are used in the synthesis of herbicides, azo dyes, and pharmaceuticals. Research has shown these compounds pose risks to aquatic organisms. For instance, DCA induced oxidative stress in the liver of crucian carp, suggesting environmental hazards associated with its release into water bodies (Li et al., 2003). Additionally, the biodegradation of DCA by Chlorella pyrenoidosa demonstrates potential for using microalgae in removing such pollutants from aquatic environments, offering a sustainable method for mitigating environmental pollution (Wang et al., 2012).
Toxicity and Biodegradation
The toxicity of DCA derivatives has been a subject of concern, particularly their impact on human health and the environment. Studies have found that DCA can cause oxidative stress and lipid peroxidation in liver tissues, which points to the need for careful handling and disposal of these compounds to prevent environmental and health hazards (Valentovic et al., 2002). Furthermore, research into bacteria capable of degrading DCA, such as strains of Pseudomonas sp., highlights the potential for bioremediation strategies to address pollution from such compounds (Kang & Kim, 2007).
Analytical Methods and Occupational Exposure
The development of sensitive and selective analytical methods for detecting DCA in biological samples is crucial for monitoring exposure and ensuring workplace safety. Techniques such as gas chromatography/mass spectrometry (GC/MS) have been validated for this purpose, enabling the establishment of reference values that can aid in the assessment of exposure among individuals, particularly those in occupations at risk of exposure to pesticides and related compounds (Turci et al., 2006).
Advanced Oxidation Processes for Water Treatment
Research into advanced oxidation processes, such as the use of dielectric barrier discharge plasma reactors, demonstrates promising results for the degradation of DCA in water. These studies not only shed light on the degradation mechanisms and efficiency of such processes but also suggest potential applications in the treatment of polluted water, contributing to safer environmental practices (Feng et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)-3,4-dichloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPHGODJXYLKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409449 | |
Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3,4-dichloroaniline | |
CAS RN |
147249-42-1 | |
Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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